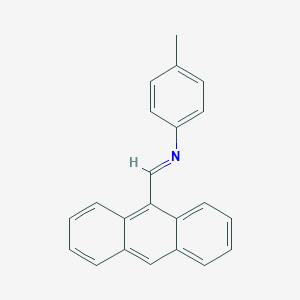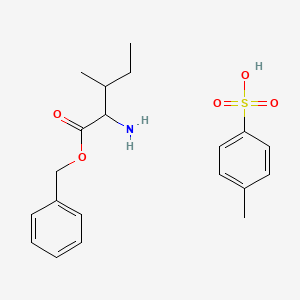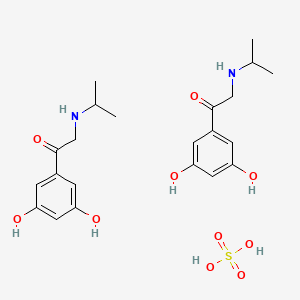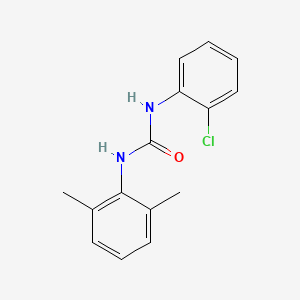
N-(9-anthracenylmethylene)-P-toluidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-anthracenylmethylene)-P-toluidine: is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features an anthracene moiety, which is a polycyclic aromatic hydrocarbon, and a P-toluidine group, which is a derivative of aniline with a methyl group attached to the para position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-anthracenylmethylene)-P-toluidine typically involves the condensation reaction between 9-anthracenecarboxaldehyde and P-toluidine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for refluxing, filtration, and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(9-anthracenylmethylene)-P-toluidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction would regenerate the starting materials.
Aplicaciones Científicas De Investigación
N-(9-anthracenylmethylene)-P-toluidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(9-anthracenylmethylene)-P-toluidine involves its interaction with various molecular targets. The anthracene moiety allows the compound to intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the Schiff base can form coordination complexes with metal ions, which can catalyze various biochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- N-(9-anthracenylmethylene)-3-hydroxyaniline
- N-(9-anthracenylmethylene)-4-methyl-3-nitroaniline
- N-(9-anthracenylmethylene)-2-methyl-5-nitroaniline
Uniqueness
N-(9-anthracenylmethylene)-P-toluidine is unique due to the presence of the P-toluidine group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds, which may have different substituents on the aromatic ring, leading to variations in reactivity and applications .
Propiedades
Número CAS |
6076-00-2 |
|---|---|
Fórmula molecular |
C22H17N |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
1-anthracen-9-yl-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C22H17N/c1-16-10-12-19(13-11-16)23-15-22-20-8-4-2-6-17(20)14-18-7-3-5-9-21(18)22/h2-15H,1H3 |
Clave InChI |
FYJRWAJWJSTKBE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2-diphenyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11954525.png)
![2-{(Z)-[(2,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B11954528.png)









